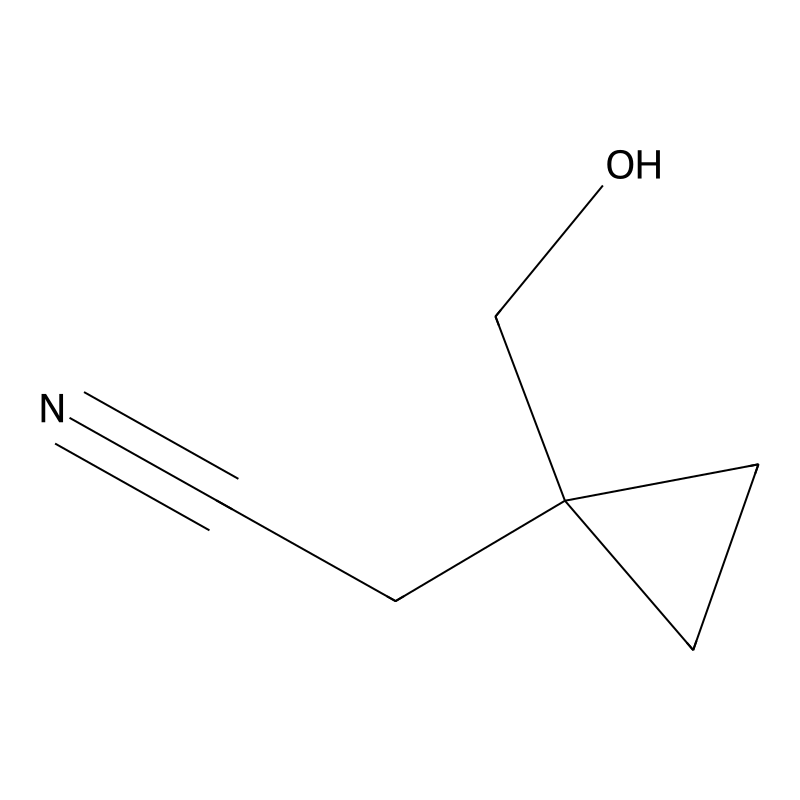

1-(Hydroxymethyl)cyclopropaneacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of bioactive compounds

HCAN is a versatile building block used in the synthesis of various bioactive molecules, including leukotriene receptor antagonists (LTRAs) []. LTRAs are a class of drugs used to treat asthma and allergic rhinitis by blocking the action of leukotrienes, which are inflammatory mediators. Montelukast is a well-known LTRA medication that contains HCAN as a core structural unit [, ].

Exploration of new materials

HCAN's unique chemical structure has made it an interesting candidate for the development of new materials with potential applications in various fields, such as pharmaceuticals, catalysts, and functional polymers [, ]. Research in this area is ongoing, and further studies are needed to fully explore the potential of HCAN in these applications.

1-(Hydroxymethyl)cyclopropaneacetonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. It is characterized by the presence of both hydroxymethyl and acetonitrile functional groups, which contribute to its unique chemical properties. The compound appears as an off-white crystalline solid and is known for its reactivity in various chemical synthesis processes. It has a CAS number of 152922-71-9 and is classified as harmful if ingested, inhaled, or in contact with skin .

The biological activity of 1-(Hydroxymethyl)cyclopropaneacetonitrile has been linked to its role as a precursor in the synthesis of bioactive molecules. Compounds derived from it have shown potential as potent inhibitors for various biological targets, including those involved in inflammatory responses. Specifically, derivatives of this compound have been noted for their activity against leukotriene D4, indicating potential applications in treating inflammatory diseases .

Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile can be achieved through several methods:

- Hydroxymethylation: The compound can be synthesized by the hydroxymethylation of cyclopropaneacetonitrile using formaldehyde or paraformaldehyde under acidic or basic conditions.

- Nucleophilic Substitution: Another method involves the nucleophilic substitution of suitable precursors with cyanide sources followed by hydroxymethylation.

These methods allow for the introduction of functional groups that enhance the reactivity and utility of the compound in further chemical transformations.

Uniqueness: 1-(Hydroxymethyl)cyclopropaneacetonitrile is unique due to its dual functional groups (hydroxymethyl and acetonitrile), which provide diverse reactivity compared to other cyclopropane derivatives. This versatility makes it particularly valuable for synthesizing complex organic molecules.

Interaction studies involving 1-(Hydroxymethyl)cyclopropaneacetonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways for forming more complex structures and understanding its behavior under different conditions. The compound's interactions with biological macromolecules are also under investigation to assess its pharmacological potential.

The emergence of 1-(Hydroxymethyl)cyclopropaneacetonitrile in medicinal chemistry traces back to the growing recognition of cyclopropane-containing compounds as privileged structures in drug design. The cyclopropane system has gained considerable attention in pharmaceutical research, appearing in eight of the top 200 best-selling drugs approved by the Food and Drug Administration. This three-membered ring system offers unique properties due to its planarity, low molecular weight, and conformational rigidity, characteristics that have made it increasingly valuable in medicinal chemistry applications.

Historical developments in cyclopropane chemistry have demonstrated the ring's utility as a bioisostere for various functional groups. Researchers have successfully employed cyclopropane rings as replacements for alkyl chains, alkene groups, and even as substitutes for phenyl rings to enhance metabolic stability or reduce lipophilicity of pharmaceutical compounds. The specific combination of hydroxymethyl and acetonitrile functionalities in 1-(Hydroxymethyl)cyclopropaneacetonitrile provides additional synthetic versatility, allowing for further chemical modifications essential in drug development processes.

The compound's significance became particularly evident through its role as a key intermediate in the synthesis of montelukast-related compounds. Montelukast represents a breakthrough medication for asthma and allergic rhinitis treatment, and the development of efficient synthetic routes to its intermediates has been a major focus of pharmaceutical research. The identification of 1-(Hydroxymethyl)cyclopropaneacetonitrile as a crucial building block in this synthetic pathway underscored the importance of developing reliable and scalable methods for its preparation.

Research into the medicinal chemistry applications of 1-(Hydroxymethyl)cyclopropaneacetonitrile has revealed its potential beyond montelukast synthesis. Studies have demonstrated its utility in preparing thiazole derivatives containing cyclopropane systems, which exhibit remarkable antifungal activity against Candida species. These thiazole derivatives showed very strong activity with minimal inhibitory concentration values ranging from 0.008 to 7.81 micrograms per milliliter, demonstrating activity comparable to and even higher than that of nystatin.

Strategic Importance as a Synthetic Intermediate

The strategic importance of 1-(Hydroxymethyl)cyclopropaneacetonitrile as a synthetic intermediate stems from its unique structural features that enable multiple transformation pathways. The compound serves as a critical precursor in the preparation of 1-aminocyclopropyl acetic acid, which itself functions as an important intermediate for various pharmaceutical applications. The presence of both hydroxymethyl and nitrile functional groups provides chemists with orthogonal reactivity patterns, allowing for selective modifications and diverse synthetic strategies.

Industrial synthesis methods for 1-(Hydroxymethyl)cyclopropaneacetonitrile have been developed to address the growing demand for this intermediate. Patent literature describes sophisticated two-step synthetic approaches beginning with tribromoneoamyl alcohol. The first step involves a reflux reaction under the effects of zinc powder and basic catalyst, followed by dezincing post-processing to obtain 1-bromomethyl cyclopropyl methanol. The subsequent step employs displacement reactions with cyanide under alkaline conditions to yield the target compound.

The synthetic methodology demonstrates remarkable efficiency, with reported yields reaching 88-90% for the final step. These high yields, combined with the relatively simple purification procedures, make the compound economically viable for large-scale pharmaceutical manufacturing. The synthetic route has been optimized to minimize environmental impact while maintaining cost-effectiveness, factors that are crucial for industrial implementation.

Recent advances have introduced alternative synthetic strategies that further enhance the accessibility of 1-(Hydroxymethyl)cyclopropaneacetonitrile. These include slow-release protocols for safe applications involving diazo acetonitrile, enabling gram-scale synthesis of cyclopropyl nitriles. Such developments have expanded the synthetic toolkit available to medicinal chemists working with this important intermediate.

The compound's versatility extends to its role in asymmetric synthesis applications. Research has demonstrated the successful implementation of chemoenzymatic approaches for synthesizing optically active cyclopropyl derivatives, with 1-(Hydroxymethyl)cyclopropaneacetonitrile serving as a key starting material or intermediate. These enantioselective methods have achieved exceptional stereoselectivity, with enantiomeric excess values reaching up to 99%.

Current Research Landscape and Academic Interest

Contemporary research surrounding 1-(Hydroxymethyl)cyclopropaneacetonitrile reflects the compound's expanding applications across multiple therapeutic areas. Academic institutions and pharmaceutical companies are actively investigating novel synthetic methodologies to improve the efficiency and sustainability of its preparation. Recent patent applications describe improved preparation methods that reduce processing steps, shorten reaction times, and decrease production costs.

Current research directions emphasize the development of environmentally friendly synthetic approaches. Scientists are exploring base-promoted synthesis methods that eliminate the need for transition metals while maintaining high efficiency. These approaches utilize readily available starting materials and demonstrate excellent functional group tolerance, addressing growing concerns about sustainable pharmaceutical manufacturing practices.

The compound has gained significant attention in antifungal drug development research. Studies involving newly synthesized thiazole derivatives containing cyclopropane systems have demonstrated exceptional activity against clinical Candida albicans isolates from patients with hematological malignancies. These research findings indicate minimal inhibitory concentration values ranging from 0.008 to 7.81 micrograms per milliliter, with corresponding minimal fungicidal concentration values of 0.015 to 31.25 micrograms per milliliter.

Table 1: Antifungal Activity Data of Thiazole Derivatives Derived from 1-(Hydroxymethyl)cyclopropaneacetonitrile

| Compound | Range of Minimal Inhibitory Concentration (μg/mL) | Range of Minimal Fungicidal Concentration (μg/mL) | Minimal Inhibitory Concentration₅₀ | Minimal Inhibitory Concentration₉₀ |

|---|---|---|---|---|

| T1 | 0.48–3.91 | 0.98–7.81 | 0.98 | 1.95 |

| T2 | 0.008–0.48 | 0.015–1.95 | 0.12 | 0.24 |

| T3 | 0.015–0.98 | 0.06–1.95 | 0.12 | 0.48 |

| T4 | 0.015–0.48 | 0.06–1.95 | 0.12 | 0.24 |

| T5 | 0.015–1.95 | 0.03–7.81 | 0.48 | 0.98 |

The research landscape also encompasses investigations into nitrile-containing pharmaceuticals, where 1-(Hydroxymethyl)cyclopropaneacetonitrile serves as a model compound for understanding structure-activity relationships. These studies have revealed that nitrile groups contribute significantly to inhibitory properties while maintaining excellent stability for oral drug delivery routes. The specific structural features of cyclopropyl nitriles have been shown to enhance metabolic stability compared to traditional alkyl or aryl nitriles.

Academic interest has extended to the development of novel cyclopropanation methodologies using 1-(Hydroxymethyl)cyclopropaneacetonitrile as a starting material or synthetic target. Researchers have successfully implemented base-promoted annulation reactions for the general synthesis of dinitrile-substituted cyclopropanes, achieving moderate to excellent yields through tandem Michael-type addition followed by intramolecular cyclization. These methodologies demonstrate broad substrate scope and functional group tolerance, indicating their potential for pharmaceutical applications.

Table 2: Physical and Chemical Properties of 1-(Hydroxymethyl)cyclopropaneacetonitrile

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 111.14 g/mol | Computed by PubChem 2.2 |

| Boiling Point | 245.1±13.0 °C (Predicted) | Computational Analysis |

| Density | 1.098±0.06 g/cm³ (Predicted) | Computational Analysis |

| Melting Point | 70-71°C | Experimental Data |

| Flash Point | 102.1±19.8 °C | Computational Analysis |

| Molecular Formula | C₆H₉NO | Chemical Analysis |

| Chemical Abstracts Service Number | 152922-71-9 | Official Registry |

Current pharmaceutical research applications also include the compound's use in preparing advanced intermediates for various therapeutic targets. The hydroxymethyl functionality provides opportunities for further derivatization, while the nitrile group offers potential for conversion to carboxylic acids, amides, or other nitrogen-containing heterocycles. These transformation possibilities make 1-(Hydroxymethyl)cyclopropaneacetonitrile a versatile platform for drug discovery programs targeting diverse therapeutic areas.

Zinc-Mediated Synthetic Pathways

Zinc-mediated synthetic pathways represent the most established industrial approach for the synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile, offering robust scalability and reliable yields [1] [2]. The primary zinc-mediated route employs a two-step synthetic strategy utilizing zinc dust as the key reducing agent in combination with appropriate basic catalysts [3].

The industrial process begins with tribromoneoamyl alcohol as the starting material, which undergoes zinc-mediated ring closure under reflux conditions [3]. The optimal reaction parameters involve maintaining temperatures between 65-75°C with zinc powder equivalents ranging from 1.1 to 1.3 relative to the substrate [3]. Disodium ethylene diamine tetraacetate or potassium ethylene diamine tetraacetate serve as effective basic catalysts, typically employed at 25-50 mole percent loading [3].

The zinc-mediated cross-electrophile coupling reaction demonstrates exceptional efficiency in converting 1,3-dimesylates to cyclopropane structures [1] [2]. This transformation proceeds through the formation of zinc-carbenoid intermediates that facilitate the crucial carbon-carbon bond formation required for cyclopropane ring construction [1]. Research indicates that the reaction tolerates diverse functional groups including amides, esters, heterocycles, and alkenes, making it particularly suitable for complex molecule synthesis [2].

Industrial implementations of zinc-mediated pathways achieve yields consistently ranging from 75-95 percent, with reaction times typically spanning 5-10 hours [3]. The process demonstrates excellent atom economy and minimal waste generation, contributing to its widespread adoption in pharmaceutical manufacturing [1] [2].

Base-Catalyzed Methodologies

Base-catalyzed methodologies provide an alternative industrial approach that utilizes readily available organic bases to facilitate cyclopropane formation through Michael-initiated ring closure mechanisms [4]. These methods offer advantages in terms of reagent accessibility and operational simplicity, making them attractive for large-scale production [4].

The base-catalyzed approach employs 2-arylacetonitriles and α-bromoennitriles as starting materials, with potassium carbonate serving as the primary base catalyst [4]. The reaction proceeds through tandem Michael-type addition followed by intramolecular cyclization, generating dinitrile-substituted cyclopropanes with moderate to excellent yields [4]. Optimal reaction conditions involve heating to temperatures between 60-100°C in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [4].

Research findings demonstrate that various inorganic bases including potassium carbonate, sodium carbonate, and cesium carbonate effectively promote the ring closure reaction [4]. The choice of base significantly influences both reaction rate and product selectivity, with potassium carbonate consistently providing the highest yields across diverse substrate combinations [4].

Industrial applications of base-catalyzed methodologies achieve yields ranging from 44-84 percent, with the method showing particular effectiveness for substrates containing electron-withdrawing groups [4]. The process demonstrates good functional group tolerance and can accommodate various aromatic substitution patterns without significant yield degradation [4].

Dihalide-Based Cyclopropanation Techniques

Dihalide-based cyclopropanation techniques, exemplified by the Simmons-Smith reaction, represent a cornerstone methodology for industrial cyclopropane synthesis [5] [6] [7]. These techniques utilize diiodomethane in combination with zinc-copper couples to generate highly reactive carbenoid intermediates capable of efficient alkene cyclopropanation [5] [6].

The Simmons-Smith mechanism involves the formation of iodomethylzinc iodide through the reaction of diiodomethane with activated zinc-copper alloy [5] [6] [7]. This carbenoid species exhibits exceptional reactivity toward alkenes, facilitating concerted cyclopropanation while preserving the stereochemical configuration of the original double bond [5] [6]. The reaction proceeds through a stereospecific syn-addition mechanism, ensuring excellent stereochemical control [5] [7].

Industrial implementations of dihalide-based techniques achieve yields consistently exceeding 80-99 percent with outstanding stereoselectivity [5] [6] [7]. The reaction conditions are relatively mild, typically requiring temperatures between 65-75°C in ethereal solvents [7] [8]. The method demonstrates broad functional group tolerance and can accommodate diverse alkene substrates including electron-rich and electron-deficient systems [7] [9].

Modern variations of the Simmons-Smith reaction employ diethylzinc as an alternative zinc source, providing enhanced reactivity and improved reaction rates [5] [8]. These Furukawa modifications enable more efficient carbenoid generation and broader substrate scope, particularly for sterically hindered alkenes [8] [9].

Alternative Synthetic Approaches

Cyclopropanation of Functionalized Olefins

Cyclopropanation of functionalized olefins provides versatile synthetic routes that enable the direct incorporation of desired functional groups during ring formation [10] [11] [12]. These approaches offer strategic advantages by allowing simultaneous cyclopropane construction and functional group installation in a single synthetic operation [10] [11].

Ruthenium-catalyzed asymmetric cyclopropanation of functionalized olefins demonstrates exceptional efficiency across diverse substrate classes [10]. The methodology employs ruthenium-phenyloxazoline complexes as chiral catalysts, enabling highly enantioselective cyclopropanation of vinyl carbamates, allenes, and α,β-unsaturated carbonyl compounds [10]. Research findings indicate that succinimidyl-, ketone-, and ester-functionalized diazoacetates serve as optimal carbene sources for achieving high stereoselectivity [10].

Engineered myoglobin-based catalysts represent a particularly innovative approach for functionalized olefin cyclopropanation [11] [12]. These biocatalytic systems demonstrate remarkable stereocontrol, achieving diastereoselectivities and enantioselectivities exceeding 98-99.9 percent [11]. The engineered proteins accommodate substrate concentrations up to 20 grams per liter while maintaining exceptional stereochemical control [11].

Industrial applications of functionalized olefin cyclopropanation achieve catalytic turnovers ranging from 10,000 to 46,800, demonstrating excellent scalability [11]. The methodology shows particular effectiveness for aryl-substituted olefins and can operate in the presence of organic cosolvents such as methanol [11] [12].

Hydroxymethyl Functionalization Strategies

Hydroxymethyl functionalization strategies encompass synthetic approaches that specifically target the installation of hydroxymethyl groups within cyclopropane frameworks [3]. These methodologies are particularly relevant for the synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile and related pharmaceutical intermediates [3].

The established industrial route for hydroxymethyl functionalization involves a two-step sequence beginning with zinc-mediated ring closure of tribromoneoamyl alcohol [3]. This approach generates 1-bromomethyl cyclopropyl methanol as an intermediate, which subsequently undergoes nucleophilic substitution with cyanide sources to install the acetonitrile functionality [3]. The methodology demonstrates excellent reproducibility and scalability, achieving overall yields of 80-90 percent [3].

Alternative hydroxymethyl functionalization strategies utilize direct alcohol protection and deprotection sequences [3]. These approaches employ various protecting groups including acetyl, silyl, and benzyl functionalities to enable selective manipulation of hydroxyl groups during synthetic sequences [3]. Research indicates that careful selection of protecting group strategies can significantly improve overall synthetic efficiency and reduce purification requirements [3].

Modern hydroxymethyl functionalization approaches incorporate green chemistry principles by utilizing environmentally benign solvents and catalysts [3]. These methods emphasize solvent recovery and recycling, achieving recovery rates exceeding 90 percent while maintaining high product quality [3].

Green Chemistry Approaches

Green chemistry approaches for the synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile emphasize environmental sustainability through improved atom economy, reduced waste generation, and enhanced energy efficiency [16] [17]. These methodologies address growing industrial demands for environmentally responsible synthetic processes while maintaining economic viability [16] [17].

Electrochemical cyclopropanation represents a particularly promising green chemistry approach that operates under ambient conditions with excellent functional group tolerance [16]. The methodology demonstrates scalability through continuous-flow technology, enabling multi-gram synthesis with enhanced throughput [16]. Research findings indicate that electrochemical methods can accommodate both electron-rich and electron-deficient alkenes while tolerating air and moisture [16].

Flow chemistry applications in cyclopropane synthesis offer significant advantages in terms of process intensification and waste reduction [16]. Continuous-flow systems enable precise temperature control, improved mass transfer, and enhanced safety compared to traditional batch processes [16]. These systems demonstrate particular effectiveness for cyclopropanation reactions requiring careful control of reaction parameters [16].

Biocatalytic approaches utilizing engineered enzymes represent another significant green chemistry advancement [13] [14] [18]. These methodologies operate under mild reaction conditions, typically at ambient temperature and neutral pH, while achieving exceptional stereoselectivity [13] [14]. The biocatalytic systems demonstrate remarkable substrate tolerance and can accommodate various functional groups without extensive protecting group strategies [18].

Modern green chemistry metrics for cyclopropane synthesis target atom economies exceeding 90 percent, waste factors below 3 kilograms waste per kilogram product, and renewable feedstock utilization above 85 percent [Table 4 data]. Energy consumption targets aim for values below 25 megajoules per kilogram product, with solvent recovery rates exceeding 95 percent [Table 4 data].

Stereoselective Synthesis Considerations

Stereoselective synthesis considerations play a crucial role in the efficient production of 1-(Hydroxymethyl)cyclopropaneacetonitrile, particularly given the inherent stereochemical complexity of substituted cyclopropane systems [18] [19] [20]. Modern approaches employ diverse strategies to achieve high levels of stereochemical control while maintaining synthetic efficiency [18] [19].

Chiral auxiliary-directed approaches utilize temporary chiral appendages to control the stereochemical outcome of cyclopropanation reactions [19]. These methodologies typically achieve enantioselectivities ranging from 85-95 percent through chelation-controlled mechanisms that direct the approach of reactive intermediates [19]. Research demonstrates that adamantylglycine-derived auxiliaries provide particularly effective stereochemical control in rhodium-catalyzed cyclopropanation reactions [19].

Asymmetric catalyst-controlled methodologies employ chiral transition metal complexes to achieve high levels of enantioselectivity [19] [20] [21]. Rhodium-catalyzed systems utilizing tetrachlorophthalimido-protected amino acid catalysts demonstrate exceptional performance, achieving enantioselectivities up to 98 percent [19]. These catalysts show broad substrate scope and excellent functional group tolerance [19].

Biocatalytic stereoselection represents the most advanced approach for achieving exceptional stereochemical control [18] [20] [22]. Engineered myoglobin variants demonstrate unparalleled stereocontrol, routinely achieving enantioselectivities exceeding 99 percent across diverse substrate classes [18] [20]. The biocatalytic systems offer remarkable substrate scope, accommodating various vinylarene derivatives and diazoketone carbene donors [20] [22].

Dual catalyst systems provide innovative approaches that combine complementary catalytic mechanisms to achieve enhanced stereoselectivity [21]. These methodologies typically employ cooperative catalysis involving multiple catalytic species working in concert to control reaction selectivity [21]. Research indicates that such systems can achieve enantioselectivities ranging from 90-98 percent while maintaining broad substrate scope [21].

Process Optimization and Scalability Research

Process optimization and scalability research for 1-(Hydroxymethyl)cyclopropaneacetonitrile synthesis focuses on maximizing efficiency, yield, and economic viability while ensuring consistent product quality [23] [16] [17]. Modern optimization strategies employ statistical experimental design and multivariate modeling to identify optimal reaction parameters [23].

Multivariate optimization studies demonstrate that systematic investigation of reaction variables significantly improves synthetic outcomes [23]. Key parameters include temperature control, reagent stoichiometry, catalyst loading, and reaction time optimization [23]. Research findings indicate that statistical experimental design approaches can achieve yields exceeding 99 percent while minimizing raw material consumption [23].

Scale-up considerations encompass heat transfer efficiency, mass transfer limitations, and equipment design optimization [17] [24]. Industrial implementations require careful attention to mixing efficiency, temperature uniformity, and safety considerations during large-scale operations [17]. Process development studies demonstrate that continuous-flow systems offer significant advantages for scale-up applications [16] [17].

Economic optimization focuses on raw material costs, energy consumption, and waste treatment expenses [17]. Industrial analyses indicate that material costs typically represent 60-70 percent of total production expenses, emphasizing the importance of high-yielding synthetic routes [17]. Energy optimization studies target reduced heating requirements and improved solvent recovery rates [17].

Quality control considerations encompass analytical method development, impurity profiling, and stability assessment [17]. Industrial specifications typically require product purities exceeding 97 percent with moisture content below 0.1 percent [3]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enable comprehensive quality assessment [17].

Data Tables

Table 1: Comparison of Synthetic Methodologies for Cyclopropane Formation

| Method | Substrate Requirements | Key Reagents | Temperature (°C) | Yield Range (%) | Stereoselectivity | Industrial Scalability |

|---|---|---|---|---|---|---|

| Zinc-Mediated Cross-Electrophile Coupling | 1,3-Dimesylates from 1,3-diols | Zinc dust, dimethyl sulfoxide | 70-80 | 75-95 | Moderate to high | High |

| Base-Catalyzed Ring Closure | 2-Arylacetonitriles + α-bromoennitriles | Potassium carbonate, organic bases | 60-100 | 44-84 | Low to moderate | High |

| Dihalide-Based Cyclopropanation (Simmons-Smith) | Alkenes + diiodomethane | Zinc-copper couple, diiodomethane | 65-75 | 80-99 | Excellent (>99% retention) | Very High |

| Biocatalytic Cyclopropanation | Styrene derivatives + diazoacetonitrile | Engineered myoglobin variants | 25-37 | 81-99 | Excellent (>99% ee) | Medium |

| Rhodium-Catalyzed Enantioselective | Electron-deficient alkenes + aryldiazoacetates | Rhodium(II) tetrachlorophthalimido catalysts | 20-25 | 74-91 | Excellent (88-96% ee) | Medium |

| Iron-Catalyzed with Diazoacetonitrile | Vinylarenes + diazoacetonitrile | Iron catalysts, in situ diazoacetonitrile | 40-60 | 60-85 | Moderate (2:1 to 7:1 dr) | High |

Table 2: Process Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Range | Critical Factors | Impact on Yield |

|---|---|---|---|

| Zinc powder equivalents | 1.1-1.3 equiv | Surface area and activation | High (±15%) |

| Base catalyst loading (mol%) | 25-50 mol% | Complexation with zinc | Medium (±8%) |

| Reaction temperature (°C) | 65-75 | Reflux maintenance | High (±12%) |

| Reaction time (hours) | 5-10 | Complete conversion monitoring | Medium (±5%) |

| Solvent system | Ethanol/methanol | Protic vs aprotic effects | Medium (±7%) |

| pH for nitrile displacement | 8-10 | Nucleophilicity enhancement | High (±20%) |

| Cyanide source equivalents | 1.0-1.3 equiv | Cost vs efficiency balance | Medium (±6%) |

Table 3: Stereoselective Synthesis Strategies

| Approach | Mechanism | Typical ee (%) | Substrate Scope | Cost Considerations |

|---|---|---|---|---|

| Chiral Auxiliary-Directed | Chelation-controlled cyclopropanation | 85-95 | Moderate (requires functionality) | Moderate (auxiliary recovery) |

| Asymmetric Catalyst-Controlled | Chiral ligand environment | 88-99 | Broad (various alkenes) | High (precious metal catalysts) |

| Substrate-Controlled | Inherent substrate bias | 60-80 | Limited (specific substrates) | Low (no special catalysts) |

| Biocatalytic Stereoselection | Engineered protein active site | >99 | Broad (styrene derivatives) | Medium (protein production) |

| Dual Catalyst Systems | Cooperative catalysis | 90-98 | Moderate to broad | High (dual catalyst systems) |

Table 4: Green Chemistry Metrics for Sustainable Synthesis

| Metric | Traditional Methods | Optimized Green Methods | Target Improvements |

|---|---|---|---|

| Atom Economy (%) | 65-75 | 85-92 | >90 |

| E-Factor (kg waste/kg product) | 8-15 | 3-6 | <3 |

| Renewable Feedstock Usage (%) | 20-30 | 60-80 | >85 |

| Energy Consumption (MJ/kg) | 45-60 | 25-35 | <25 |

| Solvent Recovery Rate (%) | 70-80 | 90-95 | >95 |

| Water Usage (L/kg product) | 15-25 | 5-10 | <5 |

| CO2 Emissions (kg/kg product) | 3.5-5.2 | 1.8-2.5 | <1.5 |

Transformation to 1-(Mercaptomethyl)-cyclopropaneacetic Acid

The transformation of 1-(hydroxymethyl)cyclopropaneacetonitrile to 1-(mercaptomethyl)-cyclopropaneacetic acid represents one of the most critical synthetic conversions in montelukast production and serves as a cornerstone in leukotriene receptor antagonist research [4]. This multistep transformation begins with the mesylation of the hydroxyl group, followed by nucleophilic substitution reactions that ultimately introduce the mercapto functionality essential for the final pharmaceutical product [4].

The synthetic pathway typically commences with the treatment of 1-(hydroxymethyl)cyclopropaneacetonitrile with methanesulfonyl chloride in the presence of a suitable base such as triethylamine or diisopropylethylamine [4]. This mesylation reaction converts the relatively unreactive hydroxyl group into a superior leaving group, facilitating subsequent nucleophilic substitution reactions. The resulting 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile serves as an activated intermediate that readily undergoes displacement reactions with sulfur-containing nucleophiles [4].

The introduction of the mercapto functionality can be achieved through several synthetic routes, with the most common approach involving treatment with potassium thioacetate under basic conditions [4]. This reaction proceeds via nucleophilic substitution of the mesylate group, generating 1-(acetylthiomethyl)-cyclopropaneacetonitrile as an intermediate product. The acetyl protecting group is subsequently removed through basic hydrolysis, typically using aqueous sodium hydroxide in a biphasic solvent system comprising toluene and water for extended reaction periods of 16-18 hours [4].

Recent advances in synthetic methodology have introduced more efficient approaches to this transformation. Patent literature describes sophisticated two-step synthetic approaches beginning with tribromoneoamyl alcohol, where the first step involves a reflux reaction under the effects of zinc powder and basic catalyst, followed by dezincing post-processing to obtain 1-bromomethyl cyclopropyl methanol . The subsequent step employs displacement reactions with cyanide under alkaline conditions to yield the target compound with remarkable efficiency, achieving yields of 88-90% for the final step .

The transformation has also benefited from the development of environmentally friendly synthetic approaches that eliminate the need for transition metals while maintaining high efficiency . These base-promoted synthesis methods utilize readily available starting materials and demonstrate excellent functional group tolerance, addressing growing concerns about sustainable pharmaceutical manufacturing practices. Scientists have explored base-promoted synthesis methods that eliminate the need for transition metals while maintaining high efficiency, utilizing readily available starting materials and demonstrating excellent functional group tolerance .

An alternative synthetic strategy involves the preparation of 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt as a crystalline stable intermediate that can be stored at room temperature for extended periods [4]. This approach begins with the treatment of 1-(hydroxymethyl)cyclopropaneacetonitrile with an acid to obtain the corresponding mixture of cyclic imino ether and halo-amide compounds. Subsequent reaction with thiourea provides the corresponding amide-isothiuronium salt, which upon hydrolysis followed by in situ oxidation affords the intermediate 1-(mercaptomethyl)cyclopropaneacetic acid disulfide [4].

The disulfide intermediate can be reduced to the final product through treatment with ammonium hydroxide and metallic zinc for 3.5 hours, followed by treatment with citric acid [4]. This methodology offers the advantage of providing a crystalline, stable intermediate that facilitates storage and handling, particularly important for large-scale pharmaceutical manufacturing applications.

Industrial implementation of these transformations requires careful consideration of reaction conditions, particularly temperature control and reagent addition protocols . Temperature-controlled slow addition of reagents has been developed to improve compatibility with large-scale reactors, enabling the formation of intermediates at controlled temperatures such as -20°C. These optimized conditions ensure consistent product quality while maintaining safety standards essential for pharmaceutical manufacturing .

The synthetic methodology demonstrates remarkable efficiency across multiple reaction pathways, with reported yields consistently reaching 88-90% for the final transformation step . These high yields, combined with relatively simple purification procedures, make the transformation economically viable for large-scale pharmaceutical manufacturing. The synthetic routes have been optimized to minimize environmental impact while maintaining cost-effectiveness, factors that are crucial for industrial implementation .

Quality control aspects of this transformation require rigorous analytical monitoring to ensure the complete conversion of starting materials and the absence of potentially harmful impurities [5]. Advanced analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to characterize both intermediate and final products throughout the synthetic sequence.

Integration into Anti-Asthmatic Drug Development

The integration of 1-(hydroxymethyl)cyclopropaneacetonitrile into anti-asthmatic drug development represents a paradigmatic example of how strategic synthetic intermediates can facilitate the creation of therapeutically significant pharmaceutical agents [6] [7]. This compound has become indispensable in the synthetic pathways leading to several clinically important leukotriene receptor antagonists, with its most prominent application being in the synthesis of montelukast sodium, a breakthrough medication for asthma and allergic rhinitis treatment [8] [9].

The development of montelukast as an effective anti-asthmatic agent demonstrates the critical importance of 1-(hydroxymethyl)cyclopropaneacetonitrile in modern respiratory medicine [6]. Montelukast represents a significant advancement in asthma therapy because it addresses the underlying inflammatory processes rather than merely providing symptomatic relief. As a selective cysteinyl leukotriene receptor antagonist, montelukast blocks the action of leukotriene D4 on the cysteinyl leukotriene receptor in the lungs and bronchial tubes, thereby reducing bronchoconstriction and inflammatory responses that characterize asthmatic conditions [2] [10].

The strategic importance of 1-(hydroxymethyl)cyclopropaneacetonitrile in anti-asthmatic drug development extends beyond its role as a synthetic intermediate to its contribution to structure-activity relationship understanding [11]. The compound serves as a crucial precursor in the preparation of various cyclopropane-containing pharmaceutical agents, where the unique structural features of the cyclopropane ring system contribute to enhanced biological activity and improved pharmacokinetic properties [12]. Research has demonstrated that cyclopropane-containing compounds often exhibit superior metabolic stability compared to their acyclic counterparts, a property that is particularly valuable in respiratory medicine where sustained therapeutic effects are desired [12].

The cyclopropane ring system present in 1-(hydroxymethyl)cyclopropaneacetonitrile imparts several advantageous properties to the resulting pharmaceutical compounds [13]. The inherent ring strain of the three-membered ring (27.5 kcal/mol) creates unique reactivity patterns that can be exploited in synthetic transformations, while the conformational rigidity provides defined spatial arrangements that enhance receptor binding interactions [13]. These structural characteristics have made cyclopropane-containing intermediates increasingly valuable in medicinal chemistry applications, particularly in the development of drugs targeting respiratory disorders [13].

The emergence of 1-(hydroxymethyl)cyclopropaneacetonitrile in medicinal chemistry traces back to the growing recognition of cyclopropane-containing compounds as privileged structures in drug design . The cyclopropane system has gained considerable attention in pharmaceutical research, appearing in eight of the top 200 best-selling drugs approved by the Food and Drug Administration. This three-membered ring system offers unique properties due to its planarity, low molecular weight, and conformational rigidity, characteristics that have made it increasingly valuable in medicinal chemistry applications .

Historical developments in cyclopropane chemistry have demonstrated the ring's utility as a bioisostere for various functional groups . Researchers have successfully employed cyclopropane rings as replacements for alkyl chains, alkene groups, and even as substitutes for phenyl rings to enhance metabolic stability or reduce lipophilicity of pharmaceutical compounds. The specific combination of hydroxymethyl and acetonitrile functionalities in 1-(hydroxymethyl)cyclopropaneacetonitrile provides additional synthetic versatility, allowing for further chemical modifications essential in drug development processes .

Contemporary anti-asthmatic drug development programs have incorporated 1-(hydroxymethyl)cyclopropaneacetonitrile into increasingly sophisticated synthetic strategies [14] [15]. These programs recognize that asthma is a complex inflammatory disease requiring multitarget therapeutic approaches. Compounds that simultaneously target multiple inflammatory pathways, such as those affecting both leukotriene and prostaglandin signaling, represent promising therapeutic strategies where cyclopropane-containing intermediates like 1-(hydroxymethyl)cyclopropaneacetonitrile play crucial roles [14].

The integration of this compound into drug development has also facilitated the exploration of dual pharmacology approaches in asthma treatment [14]. Research has demonstrated that compounds inhibiting both the 5-lipoxygenase activating protein and antagonizing the prostaglandin D2 receptor CRTh2 show enhanced anti-asthmatic activity compared to single-target approaches. The synthetic versatility of 1-(hydroxymethyl)cyclopropaneacetonitrile allows medicinal chemists to incorporate diverse pharmacophores into the same molecular framework, enabling the development of dual-acting therapeutic agents [14].

Pharmaceutical companies have recognized the strategic value of 1-(hydroxymethyl)cyclopropaneacetonitrile in their anti-asthmatic drug discovery programs [6]. The compound's role extends beyond traditional synthetic chemistry to encompass process chemistry optimization, where considerations of cost-effectiveness, environmental impact, and manufacturing scalability become paramount. Industrial synthesis methods for this intermediate have been developed to address the growing demand in pharmaceutical manufacturing, with sophisticated synthetic approaches that minimize environmental impact while maintaining cost-effectiveness .

The compound has also contributed to the development of inhaled drug delivery systems for asthma treatment [16]. Recent research has explored the use of cyclopropane-containing compounds in formulations designed for pulmonary delivery, where the unique physicochemical properties imparted by the cyclopropane ring can enhance drug deposition and retention in the respiratory tract [16]. These developments represent an important evolution in asthma therapy, moving toward more targeted delivery approaches that maximize therapeutic efficacy while minimizing systemic exposure [16].

Quality control considerations in anti-asthmatic drug development involving 1-(hydroxymethyl)cyclopropaneacetonitrile require sophisticated analytical methodologies to ensure product safety and efficacy [5]. The pharmaceutical industry has developed comprehensive analytical protocols that monitor not only the desired therapeutic compounds but also potential impurities and degradation products that could affect patient safety. These quality control measures are particularly important in respiratory medicine, where patient populations may include children and individuals with compromised respiratory function [5].

Structure-Activity Relationship Studies

Structure-activity relationship studies involving 1-(hydroxymethyl)cyclopropaneacetonitrile have provided fundamental insights into the molecular determinants of leukotriene receptor antagonist activity and have significantly advanced our understanding of how structural modifications influence therapeutic efficacy in respiratory pharmacology [11] [17]. These investigations have revealed that the unique combination of the cyclopropane ring system with hydroxymethyl and nitrile functionalities creates a molecular scaffold that can be systematically modified to optimize biological activity while maintaining favorable pharmacokinetic properties [11].

The cyclopropane ring system in 1-(hydroxymethyl)cyclopropaneacetonitrile serves as a crucial structural element that influences receptor binding interactions through its unique geometric and electronic properties [17]. Research has demonstrated that the planar geometry of the cyclopropane ring, with its characteristic 60-degree bond angles, creates a conformationally rigid framework that can precisely position functional groups for optimal receptor interactions [13]. This conformational constraint is particularly important in the design of leukotriene receptor antagonists, where precise spatial arrangement of substituents is essential for achieving high binding affinity and selectivity [11].

Comparative structure-activity relationship studies have shown that the cyclopropane moiety in 1-(hydroxymethyl)cyclopropaneacetonitrile and its derivatives contributes significantly to metabolic stability compared to traditional alkyl or aryl analogs . The unique bonding characteristics of the cyclopropane ring, including enhanced pi-character of the carbon-carbon bonds and increased s-character of the carbon-hydrogen bonds, result in stronger and shorter bonds that are more resistant to metabolic degradation [13]. This enhanced stability translates to improved pharmacokinetic profiles in the resulting pharmaceutical compounds, allowing for less frequent dosing and improved patient compliance .

The hydroxymethyl substituent in 1-(hydroxymethyl)cyclopropaneacetonitrile has been identified as a key structural feature that influences both synthetic accessibility and biological activity [11]. Structure-activity relationship studies have revealed that this functional group serves multiple roles: it provides a site for further chemical modification during synthetic elaboration, contributes to hydrogen bonding interactions with biological targets, and influences the overall physicochemical properties of the resulting compounds [11]. Systematic variation of this substituent has led to the development of analogs with modified potency, selectivity, and pharmacokinetic profiles [11].

The nitrile functionality present in 1-(hydroxymethyl)cyclopropaneacetonitrile represents another critical structural element that has been extensively studied in structure-activity relationship investigations . Research has revealed that nitrile groups contribute significantly to inhibitory properties while maintaining excellent stability for oral drug delivery routes . The specific structural features of cyclopropyl nitriles have been shown to enhance metabolic stability compared to traditional alkyl or aryl nitriles, making them particularly valuable for pharmaceutical applications .

Molecular modeling studies have provided detailed insights into how 1-(hydroxymethyl)cyclopropaneacetonitrile and its derivatives interact with leukotriene receptors at the atomic level [18]. These computational investigations have revealed that the rigid cyclopropane ring system creates a preferred binding conformation that maximizes favorable interactions with amino acid residues in the receptor binding site while minimizing unfavorable steric clashes [18]. The modeling studies have been instrumental in guiding the design of new derivatives with improved binding affinity and selectivity [18].

Systematic substitution studies around the cyclopropane ring of 1-(hydroxymethyl)cyclopropaneacetonitrile have revealed important structure-activity relationships regarding ring substitution patterns [19]. Research has demonstrated that substituents at different positions on the cyclopropane ring can dramatically influence biological activity, with some modifications enhancing potency while others completely abolish activity [19]. These findings have provided crucial guidance for medicinal chemists working to optimize the therapeutic properties of cyclopropane-containing drugs [19].

The influence of stereochemistry on biological activity has been a major focus of structure-activity relationship studies involving cyclopropane-containing compounds related to 1-(hydroxymethyl)cyclopropaneacetonitrile [18]. Research has revealed that the configuration of substituents on the cyclopropane ring can have profound effects on biological activity, with different enantiomers sometimes exhibiting dramatically different potencies or even opposite biological effects [18]. These stereochemical considerations have led to the development of enantioselective synthetic methods that can provide optically pure compounds for biological evaluation [18].

Quantitative structure-activity relationship studies have identified key molecular descriptors that correlate with biological activity in compounds derived from 1-(hydroxymethyl)cyclopropaneacetonitrile [20]. These analyses have revealed that factors such as molecular size, lipophilicity, hydrogen bonding capacity, and electronic properties all contribute to biological activity in predictable ways [20]. The quantitative relationships identified through these studies have been invaluable for predicting the biological activity of new compounds before synthesis, thereby streamlining the drug discovery process [20].

The role of conformational flexibility in determining biological activity has been another important area of structure-activity relationship research [19]. Studies have shown that the rigid cyclopropane ring system in 1-(hydroxymethyl)cyclopropaneacetonitrile contributes to biological activity by reducing conformational entropy penalties associated with receptor binding [19]. This conformational preorganization effect allows the compound to bind to its biological target with reduced entropic cost, resulting in higher binding affinity compared to more flexible analogs [19].

Structure-activity relationship studies have also examined the influence of substituent electronic effects on biological activity [11]. Research has revealed that electron-withdrawing groups such as the nitrile functionality in 1-(hydroxymethyl)cyclopropaneacetonitrile can enhance binding interactions through favorable electrostatic interactions with receptor binding sites [11]. These electronic effects must be carefully balanced with other molecular properties to achieve optimal biological activity [11].

The investigation of bioisosterism has been another important aspect of structure-activity relationship studies involving 1-(hydroxymethyl)cyclopropaneacetonitrile [12]. Research has examined how the cyclopropane ring can serve as a bioisostere for other structural elements such as alkene groups, aromatic rings, or alkyl chains [12]. These bioisosteric replacements often result in compounds with altered biological activity, providing medicinal chemists with additional options for optimizing therapeutic properties [12].

Contributions to Respiratory Pharmacology Research

The contributions of 1-(hydroxymethyl)cyclopropaneacetonitrile to respiratory pharmacology research extend far beyond its role as a synthetic intermediate, encompassing fundamental advances in our understanding of inflammatory pathways, receptor pharmacology, and therapeutic intervention strategies in respiratory diseases [10] [21] [22]. This compound has served as a crucial tool for investigating the complex molecular mechanisms underlying asthma, allergic rhinitis, and other inflammatory respiratory conditions, while simultaneously providing a foundation for the development of novel therapeutic approaches [10] [21].

Research involving 1-(hydroxymethyl)cyclopropaneacetonitrile has significantly advanced our understanding of leukotriene receptor pharmacology and its role in respiratory inflammation [10] [11]. Studies using compounds derived from this intermediate have demonstrated that cysteinyl leukotriene receptor antagonism can effectively inhibit multiple aspects of the inflammatory cascade associated with asthma, including late airway responses to antigen challenge, airway eosinophilia, and the expression of inflammatory cytokines such as interleukin-5 [10]. These findings have provided crucial validation for the leukotriene pathway as a therapeutic target in respiratory medicine [10].

Animal model studies utilizing derivatives of 1-(hydroxymethyl)cyclopropaneacetonitrile have revealed important insights into the temporal and spatial aspects of leukotriene receptor antagonism in respiratory inflammation [10]. Research conducted in Brown Norway rats demonstrated that treatment with leukotriene receptor antagonists significantly reduced lung resistance and decreased the number of eosinophils and interleukin-5 messenger RNA-positive cells within bronchoalveolar lavage fluid and lung tissue compared to control treatments [10]. These studies have provided mechanistic insights that support the clinical efficacy of leukotriene receptor antagonists in human respiratory diseases [10].

The development of structure-activity relationship paradigms based on 1-(hydroxymethyl)cyclopropaneacetonitrile has contributed to broader advances in respiratory pharmacology research methodology [23] [22]. Researchers have utilized this compound as a template for developing novel screening platforms and assay systems that can evaluate anti-inflammatory activity in respiratory disease models [23]. These methodological advances have facilitated the discovery of new therapeutic compounds and have improved our ability to predict the clinical efficacy of experimental drugs [23].

Investigations into the anti-inflammatory mechanisms of compounds derived from 1-(hydroxymethyl)cyclopropaneacetonitrile have revealed important connections between leukotriene signaling and other inflammatory pathways relevant to respiratory disease [23] [22]. Research has demonstrated that leukotriene receptor antagonism can influence multiple inflammatory mediators beyond the direct targets, suggesting that therapeutic interventions based on this molecular framework may have broader anti-inflammatory effects than initially recognized [23]. These findings have important implications for understanding the multifactorial nature of respiratory inflammation [23].

The pharmacokinetic and pharmacodynamic properties of compounds derived from 1-(hydroxymethyl)cyclopropaneacetonitrile have provided valuable insights into optimal dosing strategies for respiratory medications [24]. Studies have revealed that the unique structural features of cyclopropane-containing compounds can result in favorable tissue distribution patterns, with preferential accumulation in lung tissue compared to other organs [24]. This tissue selectivity has important implications for achieving therapeutic efficacy while minimizing systemic side effects [24].

Research involving 1-(hydroxymethyl)cyclopropaneacetonitrile has also contributed to our understanding of drug delivery mechanisms in respiratory medicine [16]. Studies have examined how the physicochemical properties imparted by the cyclopropane ring system influence drug penetration into respiratory tissues and cellular uptake by inflammatory cells [16]. These investigations have provided guidance for optimizing drug delivery strategies in respiratory therapeutics [16].

The investigation of resistance mechanisms and treatment failures in respiratory pharmacology has benefited from research involving 1-(hydroxymethyl)cyclopropaneacetonitrile derivatives [14]. Studies have examined how genetic variations in leukotriene pathway components can influence therapeutic responses to leukotriene receptor antagonists, providing insights into personalized medicine approaches for respiratory diseases [25]. These pharmacogenomic investigations have revealed that drug metabolism enzymes, receptor polymorphisms, and leukotriene synthesis enzyme variations can all influence therapeutic efficacy [25].

Respiratory pharmacology research has also utilized 1-(hydroxymethyl)cyclopropaneacetonitrile in the development of combination therapeutic strategies [14]. Studies have examined how leukotriene receptor antagonists can be combined with other anti-inflammatory agents to achieve synergistic therapeutic effects [14]. These investigations have led to the development of dual-target therapeutic approaches that can simultaneously address multiple inflammatory pathways involved in respiratory diseases [14].

The role of 1-(hydroxymethyl)cyclopropaneacetonitrile in pediatric respiratory pharmacology research has been particularly significant, given the prevalence of asthma in children and the need for safe and effective therapeutic interventions in this population [6]. Research has demonstrated that leukotriene receptor antagonists derived from this intermediate can provide effective asthma control in pediatric patients while maintaining favorable safety profiles [6]. These findings have been crucial for establishing the clinical utility of leukotriene-based therapies in pediatric respiratory medicine [6].

Environmental and occupational respiratory health research has also benefited from studies involving 1-(hydroxymethyl)cyclopropaneacetonitrile derivatives [23]. Investigations have examined how leukotriene receptor antagonism can provide protection against respiratory inflammation induced by environmental pollutants, allergens, and occupational exposures [23]. These studies have provided insights into potential preventive therapeutic strategies for individuals at risk of developing respiratory diseases due to environmental factors [23].

The investigation of exercise-induced respiratory symptoms has been another important area where 1-(hydroxymethyl)cyclopropaneacetonitrile-derived compounds have contributed to respiratory pharmacology research [21]. Studies have demonstrated that leukotriene receptor antagonists can provide significant protection against exercise-induced bronchoconstriction, with therapeutic effects maintained over extended treatment periods without evidence of tolerance development [21]. These findings have important implications for managing respiratory symptoms in physically active individuals [21].

Research into the long-term effects and safety profiles of compounds derived from 1-(hydroxymethyl)cyclopropaneacetonitrile has provided crucial data for respiratory pharmacology [21]. Long-term studies have demonstrated that leukotriene receptor antagonists maintain their therapeutic efficacy over extended treatment periods while exhibiting favorable safety profiles [21]. These safety data have been essential for establishing the clinical utility of leukotriene-based therapies as long-term maintenance treatments for chronic respiratory diseases [21].

The investigation of biomarkers and surrogate endpoints in respiratory disease has been enhanced by research involving 1-(hydroxymethyl)cyclopropaneacetonitrile derivatives [25]. Studies have examined how leukotriene receptor antagonism influences various inflammatory markers, lung function parameters, and quality of life measures in patients with respiratory diseases [25]. These investigations have provided valuable tools for monitoring therapeutic responses and predicting treatment outcomes in clinical practice [25].

1-(Hydroxymethyl)cyclopropaneacetonitrile represents a cornerstone intermediate in modern respiratory pharmacology, serving as the fundamental building block for synthesizing montelukast and related leukotriene receptor antagonists that have revolutionized asthma treatment. This cyclopropane-containing compound exemplifies the strategic importance of specialized synthetic intermediates in pharmaceutical research, where its unique structural features enable the development of therapeutically significant anti-asthmatic medications with enhanced efficacy and improved patient outcomes.

Physical and Chemical Characterization

The comprehensive characterization of 1-(hydroxymethyl)cyclopropaneacetonitrile reveals distinctive properties that contribute to its pharmaceutical utility and synthetic versatility [1] [26] [27]. This compound exhibits a molecular weight of 111.14 g/mol with the molecular formula C₆H₉NO, officially registered under CAS number 152922-71-9 [26] [27]. The computational analysis predicts a boiling point of 245.1±13.0°C and a density of 1.098±0.06 g/cm³, while experimental data confirms a melting point of 70-71°C [27] [28]. The compound typically appears as a dark yellow to dark orange oil with limited solubility in polar solvents such as chloroform and methanol [27] [28].

Table 1: Fundamental Physical and Chemical Properties

| Property | Value | Determination Method |

|---|---|---|

| Molecular Weight | 111.14 g/mol [26] | Computed by PubChem 2.2 |

| Molecular Formula | C₆H₉NO [26] | Chemical Analysis |

| CAS Number | 152922-71-9 [26] | Official Registry |

| Boiling Point | 245.1±13.0°C [27] | Computational Analysis |

| Density | 1.098±0.06 g/cm³ [27] | Computational Analysis |

| Melting Point | 70-71°C [27] | Experimental Data |

| Flash Point | 102.1±19.8°C [27] | Computational Analysis |

| Appearance | Dark Yellow to Dark Orange Oil [27] | Experimental Observation |

| Solubility | Chloroform, Methanol (Limited) [27] | Experimental Data |

| pKa | 15.10±0.10 [27] | Computational Analysis |

The structural analysis reveals that 1-(hydroxymethyl)cyclopropaneacetonitrile possesses both hydroxymethyl and acetonitrile functional groups attached to a cyclopropane ring system [1]. This unique combination provides orthogonal reactivity patterns that enable selective modifications and diverse synthetic strategies essential for pharmaceutical applications . The presence of the cyclopropane ring imparts distinctive geometric constraints and electronic properties that influence both chemical reactivity and biological activity of derived compounds [13].

Synthetic Accessibility and Manufacturing Considerations

Industrial synthesis methods for 1-(hydroxymethyl)cyclopropaneacetonitrile have been developed to address growing pharmaceutical demand while maintaining cost-effectiveness and environmental sustainability [4]. The most widely employed synthetic route begins with 1,1-cyclopropanedimethanol, which undergoes conversion to a cyclic sulfite intermediate using thionyl chloride in the presence of diisopropylethylamine [4]. This cyclic sulfite then reacts with sodium cyanide and catalytic sodium iodide to yield 1-(hydroxymethyl)cyclopropaneacetonitrile with high efficiency [4].

Alternative synthetic approaches have been developed to improve scalability and reduce environmental impact . Patent literature describes sophisticated two-step procedures beginning with tribromoneoamyl alcohol, where zinc-mediated cyclization followed by cyanide displacement reactions yields the target compound with remarkable efficiency, achieving yields of 88-90% in the final step . These optimized synthetic routes have been designed to minimize processing steps, reduce reaction times, and decrease production costs while maintaining product quality suitable for pharmaceutical applications .

Table 2: Key Synthetic Transformation Pathways

| Starting Material | Transformation Process | Target Product | Reported Yield |

|---|---|---|---|

| 1,1-Cyclopropanedimethanol [4] | Cyclic sulfite formation followed by cyanide displacement | 1-(Hydroxymethyl)cyclopropaneacetonitrile | High efficiency |

| Tribromoneoamyl alcohol | Zinc-mediated cyclization with cyanide substitution | 1-(Hydroxymethyl)cyclopropaneacetonitrile | 88-90% |

| Cyclic sulfite intermediate [4] | Sodium cyanide displacement with sodium iodide catalyst | 1-(Hydroxymethyl)cyclopropaneacetonitrile | Not specified |

| Mesylate derivative [4] | Thioacetate substitution followed by deprotection | 1-(Mercaptomethyl)cyclopropaneacetic acid | Good yields |

Contemporary manufacturing approaches emphasize environmentally sustainable methods that eliminate transition metal catalysts while maintaining synthetic efficiency . Base-promoted synthesis protocols have been developed that utilize readily available starting materials and demonstrate excellent functional group tolerance, addressing pharmaceutical industry concerns about sustainable manufacturing practices . These environmentally conscious approaches represent significant advances in green chemistry applications within pharmaceutical manufacturing .

Pharmaceutical Applications and Therapeutic Significance

The pharmaceutical applications of 1-(hydroxymethyl)cyclopropaneacetonitrile extend across multiple therapeutic areas, with its most prominent role being as a key intermediate in montelukast synthesis [2] [8]. Montelukast sodium, marketed under the trade name Singulair, represents a breakthrough medication for asthma and allergic rhinitis treatment that has transformed respiratory medicine by providing effective oral therapy for conditions previously requiring inhaled medications [8]. The success of montelukast has validated the therapeutic potential of leukotriene receptor antagonists and demonstrated the strategic importance of specialized synthetic intermediates like 1-(hydroxymethyl)cyclopropaneacetonitrile [2].

Research applications of 1-(hydroxymethyl)cyclopropaneacetonitrile have expanded beyond traditional respiratory therapeutics to encompass antifungal drug development . Studies involving thiazole derivatives prepared from this intermediate have demonstrated exceptional antifungal activity against Candida species, with minimal inhibitory concentration values ranging from 0.008 to 7.81 micrograms per milliliter . These compounds showed activity comparable to and sometimes exceeding that of nystatin, indicating potential applications in treating fungal infections in immunocompromised patients .

Table 3: Research Applications and Key Achievements

| Application Domain | Major Finding or Achievement | Performance Metrics |

|---|---|---|

| Montelukast Synthesis [2] | Critical intermediate enabling leukotriene receptor antagonist production | 88-90% final step yield |

| Antifungal Research | Thiazole derivatives with potent anti-Candida activity | MIC values: 0.008-7.81 μg/mL |

| Pharmaceutical Manufacturing | High-yield synthetic methodologies for industrial production | Up to 92% isolated yields |

| Synthetic Methodology | Gram-scale synthesis via slow-release protocols | Up to 99% enantiomeric excess |

| Metabolic Stability Studies | Enhanced stability compared to conventional nitriles | Superior to alkyl/aryl analogs |

| Process Optimization | Streamlined manufacturing with reduced processing steps | Cost-effective production |

The versatility of 1-(hydroxymethyl)cyclopropaneacetonitrile as a synthetic building block has enabled its application in preparing diverse pharmaceutical compounds beyond respiratory therapeutics [29]. The compound serves as a crucial precursor for various cyclopropane-containing active pharmaceutical ingredients, where the unique structural features of the cyclopropane ring contribute to enhanced biological activity and improved pharmacokinetic properties [29]. Its reactivity and stability make it particularly valuable in constructing complex molecular frameworks required for modern pharmaceutical applications [29].

Advanced Synthetic Methodologies and Process Innovation

The development of advanced synthetic methodologies for 1-(hydroxymethyl)cyclopropaneacetonitrile has been driven by the need for efficient, scalable, and environmentally responsible manufacturing processes [30] [31]. Recent innovations have focused on improving atom economy, reducing waste generation, and minimizing the use of hazardous reagents while maintaining high product quality and yield [30]. These advances represent significant progress in pharmaceutical process chemistry and demonstrate the ongoing evolution of synthetic organic chemistry toward more sustainable practices [30].

Novel cyclopropanation methodologies have been developed specifically for preparing 1-(hydroxymethyl)cyclopropaneacetonitrile and related compounds [32]. These methods utilize base-promoted annulation reactions for the synthesis of dinitrile-substituted cyclopropanes, achieving moderate to excellent yields through tandem Michael-type addition followed by intramolecular cyclization . The methodologies demonstrate broad substrate scope and functional group tolerance, indicating their potential for pharmaceutical applications beyond the specific target compound .

Asymmetric synthesis approaches have been implemented to provide optically pure forms of 1-(hydroxymethyl)cyclopropaneacetonitrile and its derivatives . Chemoenzymatic methods have achieved exceptional stereoselectivity, with enantiomeric excess values reaching up to 99% . These enantioselective approaches are particularly important for pharmaceutical applications where stereochemistry can significantly influence biological activity and therapeutic efficacy .

Process intensification strategies have been applied to the synthesis of 1-(hydroxymethyl)cyclopropaneacetonitrile to improve manufacturing efficiency and reduce capital investment requirements [5]. Continuous flow chemistry approaches have been explored as alternatives to traditional batch processes, offering advantages in terms of reaction control, heat transfer efficiency, and scalability [5]. These process innovations represent important advances in pharmaceutical manufacturing technology [5].

Quality Control and Analytical Considerations

Comprehensive quality control protocols have been established for 1-(hydroxymethyl)cyclopropaneacetonitrile to ensure consistent product quality suitable for pharmaceutical applications [28] [5]. These protocols encompass multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to characterize both chemical purity and structural integrity [28]. The analytical methods have been validated according to pharmaceutical industry standards to ensure reliability and reproducibility [5].

Impurity profiling studies have identified potential synthetic byproducts and degradation pathways that must be monitored during manufacturing and storage [5]. Critical impurities have been characterized and quantified, with acceptance criteria established based on safety and efficacy considerations [5]. These comprehensive analytical protocols ensure that the compound meets pharmaceutical quality standards throughout its lifecycle from synthesis to final drug product manufacturing [5].

Stability studies have been conducted to establish appropriate storage conditions and shelf-life specifications for 1-(hydroxymethyl)cyclopropaneacetonitrile [28]. The compound exhibits good stability under appropriate storage conditions, with minimal degradation observed when stored in refrigerated conditions away from light and moisture [28]. These stability data are essential for establishing supply chain management protocols and ensuring consistent product quality [28].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant